

Technical Guide: Phenethyl Acetate-d5

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Compound of Interest

Compound Name: Phenethyl acetate-d5

Cat. No.: B12374764

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Phenethyl acetate-d5**, a deuterated analog of the aromatic compound phenethyl acetate. This document consolidates key data, experimental protocols, and relevant biological pathways to support its application in research and development.

Core Compound Information

Phenethyl acetate-d5 is a stable isotope-labeled version of phenethyl acetate where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

CAS Number: While a specific CAS number for **Phenethyl acetate-d5** is not consistently reported across major chemical suppliers, related deuterated compounds are available. It is often referred to by its systematic name, 2-(Phenyl-d5)ethyl acetate. For procurement, it is advisable to consult with suppliers specializing in isotopically labeled compounds. The CAS Number for the non-deuterated parent compound, Phenethyl acetate, is 103-45-7.^[1]

Physicochemical Properties

Quantitative data for **Phenethyl acetate-d5** is not readily available in public literature. However, the properties of its non-deuterated counterpart, Phenethyl acetate, provide a close approximation. Deuteration is expected to cause a slight increase in molecular weight and may subtly influence physical properties such as boiling point and retention time in chromatography.

Property	Value (for Phenethyl Acetate)
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Appearance	Colorless liquid
Odor	Sweet, rosy, fruity, honey-like
Boiling Point	238-239 °C
Density	1.032 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.498 (lit.)

Table 1: Physicochemical Properties of Phenethyl Acetate

Synthesis and Manufacturing

The synthesis of **Phenethyl acetate-d5** typically involves the esterification of 2-(phenyl-d5)ethanol with acetic acid or its derivatives. The deuterated precursor, 2-(phenyl-d5)ethanol, can be prepared through the reduction of phenyl-d5-acetic acid or its esters.

A general, non-deuterated synthesis method for phenethyl acetate involves the reaction of benzyl chloride with ethyl acetoacetate to synthesize benzylacetone, which is then reacted with metachloroperbenzoic acid. Another common method is the direct esterification of phenethyl alcohol with acetic acid in the presence of an acid catalyst. Biocatalytic synthesis using enzymes like lipase in a solvent-free system has also been explored for the production of phenethyl acetate. These methods can be adapted for the synthesis of the deuterated analog by using the appropriate deuterated starting materials.

Experimental Protocols

Phenethyl acetate-d5 is primarily utilized as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using **Phenethyl acetate-d5** as an internal standard for the quantification of an analyte of interest in a sample matrix.

1. Preparation of Standard Solutions:

- Prepare a stock solution of the non-deuterated analyte (phenethyl acetate or other target molecule) of known concentration in a suitable solvent (e.g., ethyl acetate).
- Prepare a stock solution of **Phenethyl acetate-d5** of known concentration in the same solvent.
- Create a series of calibration standards by spiking known amounts of the analyte stock solution into blank matrix samples, followed by the addition of a constant, known amount of the **Phenethyl acetate-d5** internal standard stock solution to each.

2. Sample Preparation:

- To the unknown sample, add the same constant, known amount of the **Phenethyl acetate-d5** internal standard stock solution as was added to the calibration standards.
- Perform any necessary extraction, cleanup, or derivatization steps on both the calibration standards and the unknown samples.

3. GC-MS Analysis:

- Inject the prepared samples and standards onto a GC-MS system.
- Develop a suitable GC method to achieve chromatographic separation of the analyte and the internal standard. A typical column for this analysis would be a non-polar or medium-polarity column, such as a DB-5MS.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor specific, characteristic ions for both the analyte and **Phenethyl acetate-d5**. For phenethyl acetate, characteristic ions would include the molecular ion and fragment ions. For the deuterated standard, these ions will be shifted by 5 m/z units.

4. Data Analysis:

- For each injection, determine the peak area of the analyte and the internal standard.

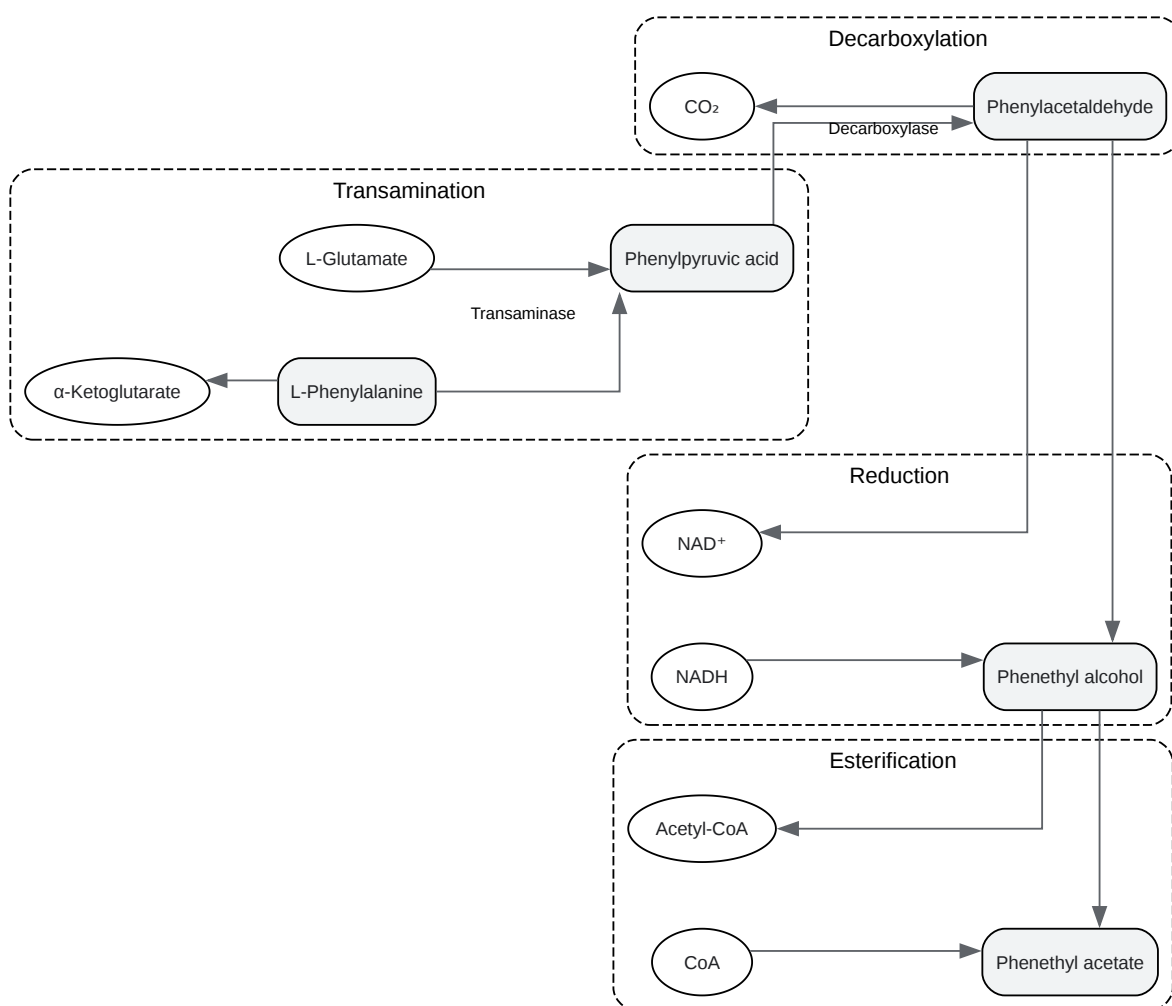
- Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
- Calculate the response ratio for the unknown sample and use the calibration curve to determine the concentration of the analyte in the unknown sample.

Biological Pathways

Phenethyl acetate is a natural product found in various plants and is also produced by microorganisms such as yeast during fermentation. Its biosynthesis in yeast occurs via the Ehrlich pathway, which is a catabolic pathway for amino acids.

The Ehrlich Pathway for Phenethyl Acetate Biosynthesis

The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of phenethyl acetate, the precursor amino acid is L-phenylalanine.



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References

- 1. Phenethyl acetate - Wikipedia [en.wikipedia.org]
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